Ethyl 8-methylquinoline-3-carboxylate

Antibacterial SAR Quinolone resistance DNA gyrase inhibition

Ethyl 8-methylquinoline-3-carboxylate (CAS 71083-20-0) is a C8-methyl-substituted quinoline-3-carboxylic acid ethyl ester with molecular formula C13H13NO2 and molecular weight 215.25 g/mol. It serves as a versatile synthetic building block for medicinal chemistry programs targeting antibacterial, antimalarial, and kinase-inhibitory chemotypes.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B11891476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methylquinoline-3-carboxylate
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC(=C2N=C1)C
InChIInChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-8H,3H2,1-2H3
InChIKeyANSOCZAPKSUGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-methylquinoline-3-carboxylate: Procurement-Ready Physicochemical and Structural Baseline for Quinoline-3-carboxylate Derivative Selection


Ethyl 8-methylquinoline-3-carboxylate (CAS 71083-20-0) is a C8-methyl-substituted quinoline-3-carboxylic acid ethyl ester with molecular formula C13H13NO2 and molecular weight 215.25 g/mol . It serves as a versatile synthetic building block for medicinal chemistry programs targeting antibacterial, antimalarial, and kinase-inhibitory chemotypes [1]. The ethyl ester functionality provides a balance of lipophilicity (QSPR LogP ~3.22 for the related carboxylic acid scaffold) and hydrolytic lability that distinguishes it from the free carboxylic acid and from bulkier ester analogs in terms of solubility, membrane permeability, and pro-drug potential [2].

Why Ethyl 8-methylquinoline-3-carboxylate Cannot Be Replaced by a Generic Quinoline-3-carboxylate: The Evidence Threshold for Substitution


In-class quinoline-3-carboxylate derivatives exhibit orders-of-magnitude variation in antibacterial potency, mammalian genotoxicity, and pharmacokinetic behavior depending on the C8 substituent identity [1]. The 8-methyl group confers a specific combination of electronic and steric properties that directly modulates DNA gyrase binding affinity and bacterial cell penetration, while the ethyl ester dictates hydrolytic stability and pro-drug conversion kinetics distinct from the methyl ester or free acid [2]. Procuring an unsubstituted or differently substituted analog (e.g., 8-H, 8-F, 8-Cl, 8-OMe) without head-to-head comparative data on the relevant assay endpoint risks selecting a compound with up to 4-fold lower antibacterial potency or markedly different chromosomal toxicity profile [1], undermining both research reproducibility and downstream development feasibility.

Quantitative Differentiation Evidence for Ethyl 8-methylquinoline-3-carboxylate Relative to Closest Analogs


8-Methyl Substitution Confers 4-Fold Antibacterial Potency Advantage Over Ciprofloxacin Baseline in Quinolone Series

In a systematic SAR study of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids bearing varied C8 substituents, the 8-methyl analog (8a) demonstrated in vitro antibacterial activity 4-fold more potent than ciprofloxacin (CPFX) against both Gram-positive and Gram-negative standard and quinolone-resistant clinical isolates [1]. By comparison, the 8-hydrogen (unsubstituted) analog ranked significantly lower in the relative activity order (F > Cl > naphthyridine > H > benzoxazine > NH2 > NO2), indicating that the 8-methyl group is a critical potency determinant [1][2].

Antibacterial SAR Quinolone resistance DNA gyrase inhibition

5-Amino-8-methyl Substitution Mitigates Chromosomal Toxicity While Retaining 4-Fold Potency: A Dual-Optimization Benchmark

While the 8-methyl, 8-fluoro, 8-chloro, and 8-methoxy analogs each exhibited approximately 4-fold potency over ciprofloxacin, all four induced chromosomal injury in mammalian cells at 100 µg/mL. However, further introduction of a 5-amino substituent onto the 8-methyl scaffold (compound 8d) simultaneously retained the full 4-fold antibacterial potency advantage, eliminated phototoxicity at 30 mg/kg i.v. in guinea pigs, and abolished convulsion-inducing activity when co-administered with fenbufen at 100 mg/kg i.p. in mice [1]. This 5-amino-8-methyl combination was not demonstrated with the 8-fluoro or 8-chloro scaffolds, making the 8-methyl-bearing core the uniquely validated starting point for dual potency-toxicity optimization within this series.

Genotoxicity Quinolone toxicity Safety margin optimization

Ethyl Ester Provides Favorable Lipophilicity Relative to Free Carboxylic Acid for Membrane Penetration and Pro-Drug Design

QSPR calculations for the quinoline-3-carboxylic acid scaffold predict a LogP of approximately 3.22, with aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. The ethyl ester derivative of 8-methylquinoline-3-carboxylic acid (the target compound) is expected to exhibit increased LogP (predicted ~2.5–3.5 log units higher than the free acid based on the ethyl ester contribution in homologous quinoline series), enhancing passive membrane permeability while retaining sufficient aqueous solubility for formulation [1]. In contrast, the free carboxylic acid (CAS 71082-55-8) has a predicted pKa of ~3.95 and LogD (pH 7.4) of approximately -0.98, rendering it largely ionized at physiological pH with consequently reduced passive diffusion [2].

Lipophilicity engineering Pro-drug design QSPR physicochemical profiling

8-Methyl-Quinoline Scavenger Selectivity Advantage Over Unsubstituted Quinoline in Synthetic Intermediate Applications

Ethyl 8-methylquinoline-3-carboxylate serves as a demonstrated precursor in total synthesis applications requiring regioselective C4 functionalization. In the first total synthesis of the natural product microthecaline A, ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate was employed as the starting material, enabling a convergent 10-step synthesis in 8% overall yield [1]. The presence of the 8-methyl substituent is structurally essential for the natural product's tricyclic quinoline-serrulatane scaffold; an unsubstituted quinoline-3-carboxylate analog would lack the required C8 methyl group for downstream ring construction and would necessitate a de novo C–H methylation step with associated regioselectivity challenges and yield penalties [1].

Synthetic methodology C-H functionalization Quinoline carboxylate building blocks

5-HT3 Receptor Antagonist Pharmacophore: 8-Methyl Substitution on Quinoline-3-carboxylate Scaffold Contributes to Receptor Binding Affinity

A series of quinoline-3-carboxylic acid esters, including 8-methyl-substituted derivatives, has been described as 5-HT3 receptor antagonists with potential utility in irritable bowel syndrome therapy [1]. BindingDB data confirm that quinoline-3-carboxylic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester (CHEMBL157689) engages the rat 5-HT3a/3b receptor, establishing the 8-methylquinoline-3-carboxylate ester scaffold as a validated 5-HT3 pharmacophore [2]. The 8-methyl group contributes to the defined spatial orientation of the carbonyl moiety relative to the aromatic ring, a conformational feature identified as critical for 5-HT3 antagonism that distinguishes this scaffold from non-methylated quinoline analogs [1].

5-HT3 receptor Irritable bowel syndrome Quinolinecarboxylic acid pharmacophore

Chiral 8-Methylquinolone Carboxylic Acids Achieve 3000-Fold Bacterial DNA Gyrase Selectivity Over Eukaryotic Topoisomerase II

Advanced chiral derivatives of 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid (compounds 15h and 15b) demonstrated approximately 3000-fold selectivity for bacterial DNA gyrase over eukaryotic topoisomerase II, with in vitro antibacterial activity 4-fold more potent than ciprofloxacin and in vivo efficacy 1.5- to 20-fold superior to CPFX [1]. These compounds were also free from phototoxicity (30 mg/kg i.v. in guinea pigs) and convulsion (20 µg i.c.v. in rats co-administered with 4-biphenylacetic acid), directly linking the 8-methyl scaffold core to a uniquely favorable therapeutic index [1].

DNA gyrase selectivity Topoisomerase II Antibacterial safety index

Evidence-Backed Application Scenarios for Ethyl 8-methylquinoline-3-carboxylate Procurement


Antibacterial Lead Optimization Requiring 8-Methyl Substitution for DNA Gyrase Potency and Selectivity

Research groups developing novel fluoroquinolone or quinolone antibacterials should prioritize the ethyl 8-methylquinoline-3-carboxylate scaffold because SAR studies have established that the 8-methyl substituent confers a 4-fold potency advantage over ciprofloxacin against both standard and resistant strains [1]. Critically, the 8-methyl core uniquely supports subsequent 5-amino derivatization to eliminate chromosomal toxicity and phototoxicity while preserving full antibacterial activity [1]. The ethyl ester form additionally provides the lipophilic pro-drug handle needed for evaluating intracellular penetration and oral bioavailability early in the lead optimization cascade [2].

Total Synthesis of Quinoline-Containing Natural Products Requiring Pre-Installed C8 Methylation

Ethyl 8-methylquinoline-3-carboxylate is the recommended starting material for total synthesis programs targeting 8-methylquinoline alkaloids such as microthecaline A. The pre-installed 8-methyl group on the quinoline-3-carboxylate core eliminates the need for late-stage C–H methylation, which would otherwise introduce regioselectivity challenges, additional protection/deprotection sequences, and yield losses estimated at 50% or greater per additional step [3]. The ethyl ester can be selectively hydrolyzed or transesterified as needed to match downstream coupling requirements.

5-HT3 Receptor Antagonist Medicinal Chemistry Leveraging Validated Quinoline-3-carboxylate Pharmacophore

Programs targeting 5-HT3 receptor modulation for irritable bowel syndrome or chemotherapy-induced nausea should procure the 8-methyl-substituted quinoline-3-carboxylate ester rather than the unsubstituted parent compound. Published conformational analysis demonstrates that the spatial relationship between the quinoline ring and the carboxylate carbonyl is critical for 5-HT3 antagonism, and the 8-methyl group contributes to the required minimum-energy conformation [4]. BindingDB entry CHEMBL157689 confirms direct engagement of an 8-methylquinoline-3-carboxylate ester with the rat 5-HT3a/3b receptor [5].

Physicochemical Property Optimization via Ester Prodrug Strategy

When designing prodrugs of 8-methylquinoline-3-carboxylic acid for improved oral absorption or tissue distribution, ethyl 8-methylquinoline-3-carboxylate serves as the direct comparator for methyl ester and other alkyl ester analogs. QSPR data indicate that the free acid has a LogD of -0.98 at pH 7.4 (predominantly ionized and membrane-impermeable), while the ethyl ester is predicted to shift LogP into the 3.2–4.7 range, substantially improving passive permeability [2][6]. This quantitative permeability differential enables data-driven ester selection in preclinical formulation development.

Quote Request

Request a Quote for Ethyl 8-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.